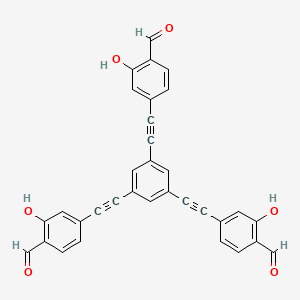![molecular formula C29H24O4 B8244194 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
Übersicht
Beschreibung
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] is a useful research compound. Its molecular formula is C29H24O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Networks and Porous Structures
Tetranitro and tetracyano derivatives of 9,9‘-spirobifluorene, including variants similar to 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene], have been utilized in the construction of weakly bonded molecular networks. These networks exhibit significant porosity and potential for guest inclusion, facilitated by molecular interactions like π-stacking and C−H···O/N interactions (Demers et al., 2005).
Optoelectronic and OLED Applications
Spirobi[fluorene] derivatives, particularly those substituted with carbazole units, have shown promise in organic light-emitting diodes (OLEDs). These materials display excellent thermal stability and high hole mobility, contributing to enhanced OLED performance (Liang et al., 2017); (Seo & Lee, 2017).
Luminescence and Fluorescence
Spirobifluorene skeletons, including 2,2',7,7'-Tetramethoxy derivatives, have been explored for their luminescent properties. These compounds can prevent fluorescence quenching and show promising emission spectra, making them useful in various luminescent applications (Sumi & Konishi, 2010).
Polyimide Synthesis and Applications
Novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons, akin to 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene], have been synthesized. These polyimides exhibit high organosolubility, optical transparency, and thermal stability, making them suitable for applications in electronics and materials science (Zhang et al., 2010).
Enhanced Material Properties in LEDs
Amorphous poly-2,7-fluorene networks incorporating spirobi[fluorene] compounds exhibit high glass transition temperatures and good photoluminescence, suitable for LED applications (Marsitzky et al., 2001).
Solar Cell Applications
Spiro[fluorene-9,9′-xanthene]-based materials have been investigated for their potential in solar cell applications, particularly as hole-transporting materials. These compounds offer alternatives to traditional materials used in perovskite solar cells, possibly enhancing efficiency and stability (Chen et al., 2018).
Eigenschaften
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c1-30-17-5-9-21-22-10-6-18(31-2)14-26(22)29(25(21)13-17)27-15-19(32-3)7-11-23(27)24-12-8-20(33-4)16-28(24)29/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGMPITVAHGPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)OC)C6=C4C=C(C=C6)OC)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



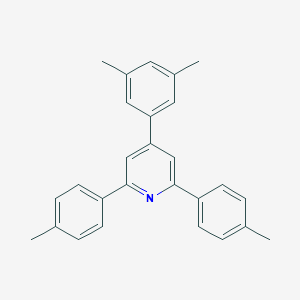
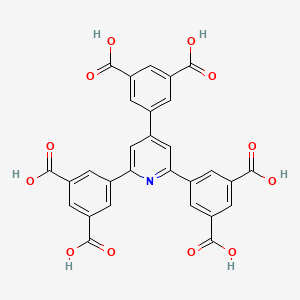
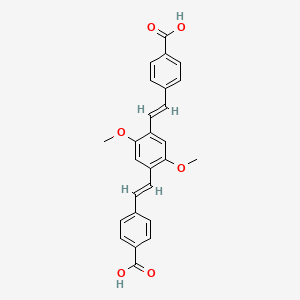
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)
![2',5'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B8244153.png)
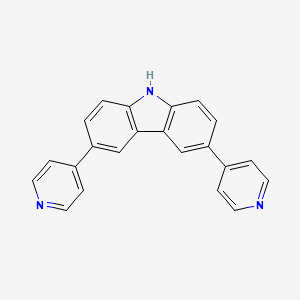
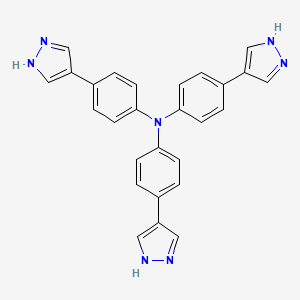
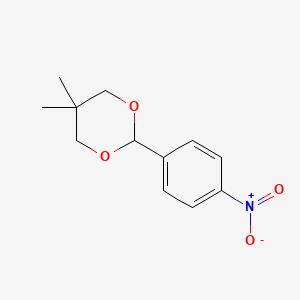
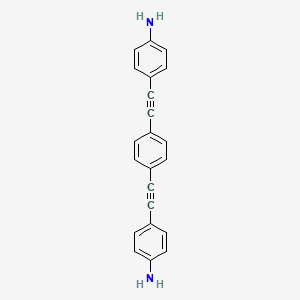

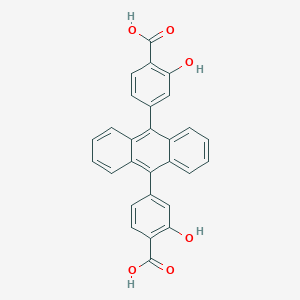

![5',5''-Bis(4-formylphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B8244192.png)
